[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate
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Description
[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies : Fisher, Oppenheimer, and Cohen (1975) described the Michael addition synthesis of 6-oxa-1-azatricyclo derivatives, which are structurally related to the compound (Fisher, Oppenheimer, & Cohen, 1975).
Chemistry of Rhenium-Azopyridine Family : Banerjee et al. (2000) investigated the chemistry of rhenium-azopyridine complexes, including those similar to the specified compound, detailing their structures and bonding characteristics (Banerjee et al., 2000).
Antimalarial Activities : Ningsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclohexane-2-carboxylate and evaluated their antimalarial activities, indicating the potential biomedical applications of similar compounds (Ningsanont et al., 2003).
Synthesis of Azatricyclic Core : Flick et al. (2010) described a method for synthesizing the azatricyclic core of an advanced halichlorine intermediate, showcasing the utility of these compounds in complex organic syntheses (Flick et al., 2010).
NMR, MS, and X-ray Investigations : Gyarmati et al. (2004) conducted NMR, MS, and X-ray investigations on homoadamantane-fused pyridopyrimidinones, which helps in understanding the chemical properties of similar compounds (Gyarmati et al., 2004).
Synthesis of Functionalized Tetrahydropyridines : Zhu, Lan, and Kwon (2003) discussed the synthesis of highly functionalized tetrahydropyridines, indicating the versatility of compounds with similar structures in organic synthesis (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
[2-oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-18-14(4-1-5-21-18)19(25)26-10-15(23)12-7-11-3-2-6-22-16(24)9-13(8-12)17(11)22/h1,4-5,7-8H,2-3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPSXBPBMWCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C(=O)COC(=O)C4=C(N=CC=C4)Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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